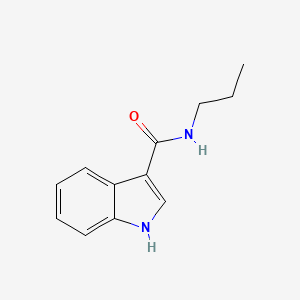

N-propyl-1H-indole-3-carboxamide

CAS No.: 1035796-98-5

Cat. No.: VC5414651

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035796-98-5 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.257 |

| IUPAC Name | N-propyl-1H-indole-3-carboxamide |

| Standard InChI | InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15) |

| Standard InChI Key | BPKMYADCNZBWEH-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=CNC2=CC=CC=C21 |

Introduction

Structural and Physical Characteristics

N-Propyl-1H-indole-3-carboxamide features a bicyclic indole core (benzene fused to pyrrole) with a carboxamide group at position 3 and an N-propyl substituent. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₄N₂O |

| Molecular weight | 202.257 g/mol |

| SMILES | CCCNC(=O)C1=CNC2=CC=CC=C21 |

| InChIKey | BPKMYADCNZBWEH-UHFFFAOYSA-N |

| Partition coefficient (logP) | ~2.6 (estimated from related derivatives) |

The indole moiety’s planar aromatic system enables π-π interactions, while the carboxamide group facilitates hydrogen bonding with biological targets .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via amide coupling reactions:

-

Carboxylic Acid Activation: Indole-3-carboxylic acid is activated using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of triethylamine .

-

Nucleophilic Substitution: Propylamine reacts with the activated acid to form the carboxamide bond .

Key Conditions:

Reactivity and Mechanism

The carboxamide group exhibits nucleophilic reactivity due to the lone pair on the NH group. In biological systems, it participates in hydrogen bonding with enzymes (e.g., P2Y₁₂ receptors), modulating their activity . Electron-donating substituents (e.g., propyl) enhance solubility and receptor binding affinity .

| Compound | SOD Inhibition (%) | Lipid Peroxidation Inhibition |

|---|---|---|

| Halogenated derivatives | 84–100% (at 10⁻²³ M) | Significant reduction in NADPH-dependent LP |

Halo-substituted analogs (e.g., 5-chloro derivatives) exhibit enhanced radical scavenging via resonance stabilization of the indole ring .

Structure-Activity Relationships (SAR)

Positional Effects

-

C3 Substitution: The propyl group at position 3 optimizes hydrophobic interactions with receptor pockets, as seen in CB1 receptor modulators .

-

N-Propyl Group: Enhances solubility and binding affinity compared to shorter alkyl chains (e.g., methyl) .

Functional Group Modifications

| Modification | Impact |

|---|---|

| Electron-withdrawing groups (e.g., Cl) | Increase H-bonding with targets, enhancing inhibitory activity |

| Sulfamoyl or sulfonyl groups | Improve metabolic stability and bioavailability |

Data Tables and Research Findings

Physicochemical Properties

| Parameter | Value |

|---|---|

| Solubility in DMSO | High (2 mM solutions reported for NMR studies) |

| pKa | ~3.5 (carboxamide NH) |

| Rotatable bonds | 4 (propyl chain, amide, indole ring) |

Biological Activity of Related Derivatives

Challenges and Future Directions

While N-propyl-1H-indole-3-carboxamide shows promise, gaps remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume